![molecular formula C18H17NO2S B2829114 (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 2034997-40-3](/img/structure/B2829114.png)
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as BPTAA and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related benzofuran and thiophenyl compounds have been extensively studied. For example, novel acrylamide monomers, such as N-(2-acetyl-benzofuran-3-yl)acrylamide (NABA), have been synthesized and characterized through spectroscopic methods, showing chemical activity and charge transfer within the molecule, indicating potential applications in material science and organic electronics (Barım & Akman, 2019). Moreover, compounds with benzofuran and thiophenyl units have been explored for their electrochemical properties and reactivity, suggesting their use in developing new materials with specific electronic or photonic properties (Ahamed et al., 2020).
Biological Activities
Research into the biological activities of benzofuran and thiophenyl acrylamides has uncovered potential therapeutic applications. Neolignans from traditional Chinese medicine, exhibiting significant antiproliferative activity on human NSCLC A549 and H460 cell lines, suggest the importance of benzofuran derivatives in cancer research (Ma et al., 2017). Additionally, benzothiazole derivatives have demonstrated antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases (Cabrera-Pérez et al., 2016).
Molecular Mechanism Studies
Understanding the molecular mechanisms underlying the toxicity of acrylamide derivatives has been a significant focus of research. Studies elucidating acrylamide's neurotoxic mechanism, through the interaction of its α,β-unsaturated carbonyl structure with soft nucleophiles within the body, have shed light on the potential risks and mechanisms of toxicity of similar compounds (LoPachin & Gavin, 2012).
properties
IUPAC Name |
(E)-N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-13(19-18(20)9-8-16-6-4-10-22-16)11-15-12-14-5-2-3-7-17(14)21-15/h2-10,12-13H,11H2,1H3,(H,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBHMUCVVOGQJC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide |
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